molecular formula C21H18FNO2 B2549927 N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide CAS No. 338400-62-7

N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide

Cat. No.: B2549927
CAS No.: 338400-62-7
M. Wt: 335.378
InChI Key: OJYCDIWTYIBDGL-UHFFFAOYSA-N
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Description

N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C21H18FNO2 It is a benzamide derivative characterized by the presence of a benzyl group, a fluorine atom, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with N-benzyl-4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide is unique due to the combination of its benzyl, fluorine, and methoxyphenyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYCDIWTYIBDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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